N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2S/c1-22-11-7-3-2-5-9(11)14-20-21-15(23-14)19-16-18-13-10(17)6-4-8-12(13)24-16/h2-8H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYACVKALHBUEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the preparation of the benzothiazole and oxadiazole intermediates. One common method involves the reaction of 4-fluorobenzo[d]thiazole-2-thiol with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanistic and Pharmacological Insights
- Anticancer Activity: Compound 101 and N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) demonstrate potent growth inhibition (GP ≤15.43) in melanoma (MDA-MB-435) and leukemia (K-562) cell lines. The 4-methoxy or hydroxyl groups on the oxadiazole-linked phenyl ring enhance lipophilicity and membrane permeability, contributing to cytotoxicity .
Cardiovascular Effects :
Anti-inflammatory Activity :
Structure-Activity Relationship (SAR) Trends
- Benzothiazole Substituents: 4-Fluoro (target compound) vs.
- Oxadiazole-Linked Aromatic Groups :
- Amine Substituents :
- Aryl amines (e.g., 2,4-dimethylphenyl in Compound 101) vs. heteroaryl amines (e.g., benzothiazole in the target compound): Aryl amines generally improve solubility, while heteroaryl amines enhance target specificity .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine is a synthetic compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 343.37 g/mol. The structure features a fluorobenzo[d]thiazole core and an oxadiazole ring, which are known to enhance lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. Preliminary studies suggest that it may inhibit specific kinases associated with tumor growth and metastasis.
Biological Activity Overview
Recent studies have explored the following biological activities of this compound:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro assays demonstrated that it could significantly reduce cell viability in human breast cancer (MCF-7) and lung cancer (A549) cells.
- Enzyme Inhibition : It has been reported to act as an inhibitor for certain kinases involved in cell signaling pathways critical for cancer cell survival.
- Antimicrobial Properties : Some derivatives of oxadiazole compounds have exhibited antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Comparative Studies
A comparative analysis with similar compounds highlights the unique properties of this compound:
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM over 48 hours. The mechanism was linked to apoptosis induction via caspase activation.
Case Study 2: Enzyme Inhibition Profile
A series of enzyme assays demonstrated that the compound inhibited the activity of RET kinase with an IC50 value of 25 nM. This suggests potential use as a therapeutic agent in cancers driven by RET mutations.
Q & A
Q. What computational models predict its interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
